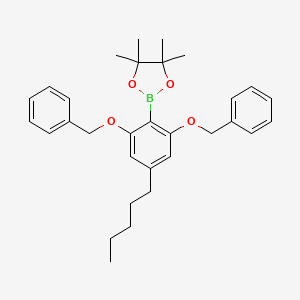
2-(2,6-Bis(benzyloxy)-4-pentylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Bis(benzyloxy)-4-pentylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has garnered interest in various fields of chemistry due to its unique structural properties and reactivity. Boronic esters are known for their role in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis for forming carbon-carbon bonds .
Méthodes De Préparation
The synthesis of 2-(2,6-Bis(benzyloxy)-4-pentylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,6-bis(benzyloxy)-4-pentylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent hydrolysis of the boronic ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-(2,6-Bis(benzyloxy)-4-pentylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions:
Oxidation: The boronic ester can be oxidized to the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
2-(2,6-Bis(benzyloxy)-4-pentylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Mécanisme D'action
The mechanism by which 2-(2,6-Bis(benzyloxy)-4-pentylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The molecular targets involved in this process are typically aryl or vinyl halides, which react with the boronic ester to form new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(2,6-Bis(benzyloxy)-4-pentylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other boronic esters used in Suzuki-Miyaura coupling reactions, such as:
Phenylboronic acid: A simpler boronic acid used in similar coupling reactions.
Pinacolborane: Another boronic ester with different substituents, used in various organic synthesis applications.
The uniqueness of this compound lies in its specific structural features, which can influence its reactivity and the properties of the resulting products .
Propriétés
Formule moléculaire |
C31H39BO4 |
|---|---|
Poids moléculaire |
486.5 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-[4-pentyl-2,6-bis(phenylmethoxy)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C31H39BO4/c1-6-7-10-19-26-20-27(33-22-24-15-11-8-12-16-24)29(32-35-30(2,3)31(4,5)36-32)28(21-26)34-23-25-17-13-9-14-18-25/h8-9,11-18,20-21H,6-7,10,19,22-23H2,1-5H3 |
Clé InChI |
ABKCXXGAAWDQPE-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2OCC3=CC=CC=C3)CCCCC)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


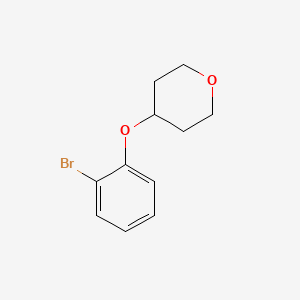
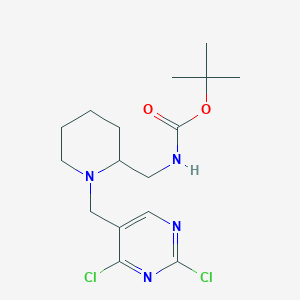

![6-Chloro-2-methoxy-1H-benzo[d]imidazol-1-ol](/img/structure/B12833837.png)
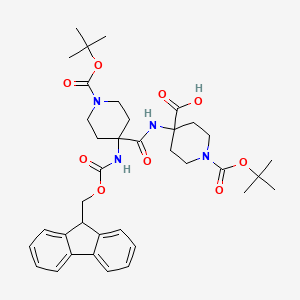

![5-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B12833848.png)
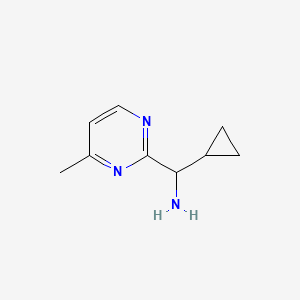
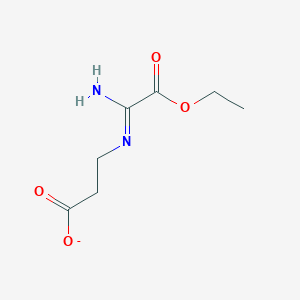
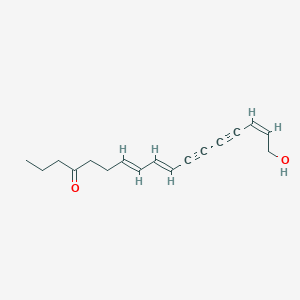
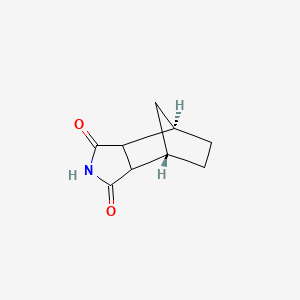
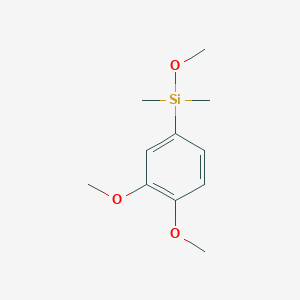

![tert-Butyl (4-hydroxybicyclo[2.1.1]hexan-1-yl)carbamate](/img/structure/B12833893.png)
